

Introduction: Unveiling the Structural Identity of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydro-1H-indole-4-carboxylic acid

Cat. No.: B061538

[Get Quote](#)

2,3-Dihydro-1H-indole-4-carboxylic acid, also known as indoline-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, combining an aromatic ring with a saturated nitrogen-containing ring and a carboxylic acid functional group, makes it a versatile starting material for synthesizing complex molecular architectures with potential therapeutic applications. As with any compound destined for advanced research, unambiguous structural verification is paramount. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to confirm the identity and purity of this molecule. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of **2,3-Dihydro-1H-indole-4-carboxylic acid** dictate its spectroscopic signature. The molecule consists of three key regions: the benzene ring, the dihydro-pyrrole ring, and the carboxylic acid group. Each region provides distinct signals that, when analyzed together, create a unique fingerprint for the compound.

Caption: Molecular structure of **2,3-Dihydro-1H-indole-4-carboxylic acid**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. For **2,3-Dihydro-1H-indole-4-carboxylic acid**, the spectrum can be divided into four distinct regions: the downfield carboxylic acid proton, the aromatic protons, the aliphatic protons of the dihydropyrrole ring, and the amine proton.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	Singlet (broad)	1H	COOH	The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
~7.5	Doublet	1H	Ar-H (H-5)	This proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. It is coupled to H-6.
~7.1	Triplet	1H	Ar-H (H-6)	This proton is coupled to both H-5 and H-7, resulting in a triplet.
~6.6	Doublet	1H	Ar-H (H-7)	This proton is ortho to the electron-donating amine group, causing an upfield shift relative to other aromatic protons. It is coupled to H-6.

~5.5	Singlet (broad)	1H	N-H	The chemical shift of the amine proton is variable and concentration-dependent. It often appears as a broad signal due to quadrupolar relaxation and exchange.
~3.5	Triplet	2H	CH ₂ (C-2)	These protons are adjacent to the nitrogen atom, leading to a downfield shift. They are coupled to the C-3 protons, resulting in a triplet.
~3.0	Triplet	2H	CH ₂ (C-3)	These protons are adjacent to the aromatic ring and coupled to the C-2 protons, appearing as a triplet.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum is typically acquired with proton decoupling, resulting in a series of singlets. The chemical shifts

are indicative of the electronic environment of each carbon. Carbons attached to electronegative atoms (O, N) and those in the aromatic ring appear further downfield.

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO-d_6)

Chemical Shift (ppm)	Assignment	Rationale
~170	C=O	The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[1]
~145	Ar-C (quaternary)	Quaternary aromatic carbon attached to the nitrogen (C-7a).
~130	Ar-C	Aromatic CH carbon (C-6).
~128	Ar-C (quaternary)	Quaternary aromatic carbon attached to the carboxylic acid (C-4).
~120	Ar-C	Aromatic CH carbon (C-5).
~118	Ar-C (quaternary)	Quaternary aromatic carbon at the ring junction (C-3a).
~115	Ar-C	Aromatic CH carbon (C-7).
~45	CH_2 (C-2)	Aliphatic carbon adjacent to the nitrogen atom.
~28	CH_2 (C-3)	Aliphatic carbon adjacent to the aromatic ring.

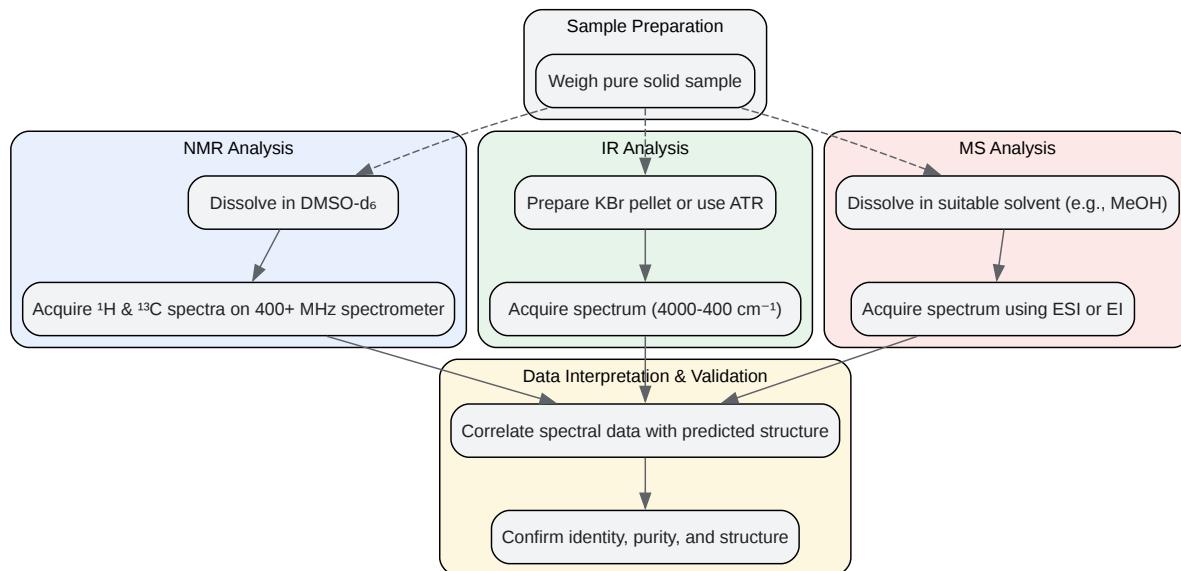
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The spectrum of **2,3-Dihydro-1H-indole-4-carboxylic acid** is dominated by features from the carboxylic acid and the secondary amine.

Table 3: Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Intensity	Description
3300 - 2500	O-H stretch (Carboxylic Acid)	Strong, Very Broad	This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching frequencies.[2][3][4]
~3400	N-H stretch (Secondary Amine)	Moderate, Sharp	This peak appears on the shoulder of the broad O-H band and is characteristic of the N-H bond in the indoline ring.
~3050	Aromatic C-H stretch	Weak to Moderate	Peaks appear just above 3000 cm ⁻¹ for sp ² C-H bonds.
~2950	Aliphatic C-H stretch	Weak to Moderate	Peaks appear just below 3000 cm ⁻¹ for sp ³ C-H bonds.
1710 - 1680	C=O stretch (Carboxylic Acid)	Strong, Sharp	This intense absorption is characteristic of the carbonyl group in a carboxylic acid that is conjugated with the aromatic ring.[2][5]
1600 - 1450	C=C stretch (Aromatic)	Moderate	A series of absorptions indicating the presence of the benzene ring.

1320 - 1210	C-O stretch (Carboxylic Acid)	Strong	Associated with the carbon-oxygen single bond of the carboxylic acid. ^[2]
~1250	C-N stretch	Moderate	Corresponds to the stretching vibration of the C-N bond in the amine.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2,3-Dihydro-1H-indole-4-carboxylic acid** ($C_9H_9NO_2$), the molecular weight is 163.18 g/mol .

- Molecular Ion (M^+): A peak at $m/z = 163$ is expected, corresponding to the intact molecule.
- Key Fragmentation Pathways:
 - Loss of H_2O : A fragment at $m/z = 145$ ($[M-18]^+$) can occur from the loss of a water molecule from the carboxylic acid group.
 - Loss of $\bullet COOH$: A significant fragment at $m/z = 118$ ($[M-45]^+$) is expected due to the loss of the carboxyl radical, leaving the stable indoline cation. This is often a dominant fragmentation pathway for aromatic carboxylic acids.
 - Decarboxylation (Loss of CO_2): A fragment at $m/z = 119$ ($[M-44]^+$) can arise from the loss of carbon dioxide.

Experimental Workflow and Protocols

To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed. The following outlines a general workflow for the spectroscopic analysis of **2,3-Dihydro-1H-indole-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Standardized workflow for spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of **2,3-Dihydro-1H-indole-4-carboxylic acid**.
- Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of exchangeable protons (NH and OH).
- Transfer: Transfer the solution to a 5 mm NMR tube.

- Acquisition: Record ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

Protocol 2: IR Spectroscopy (ATR Method)

- Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .

Protocol 3: Mass Spectrometry (ESI Method)

- Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ (m/z 164) and the deprotonated molecule $[\text{M}-\text{H}]^-$ (m/z 162), respectively.

Conclusion

The structural elucidation of **2,3-Dihydro-1H-indole-4-carboxylic acid** is definitively achieved through a coordinated application of modern spectroscopic techniques. ^1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key carboxylic acid and amine functional groups. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these methods provide a robust and self-validating system for confirming the identity and ensuring the quality of this important synthetic intermediate, thereby supporting its application in advanced scientific research and drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Structural Identity of a Key Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061538#spectroscopic-data-for-2-3-dihydro-1h-indole-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com